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Compound of Interest

Compound Name: 4-Phenylthiazole

Cat. No.: B157171 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of molecular docking studies involving 4-phenylthiazole derivatives and

their interactions with various protein targets. The following sections detail binding affinities, key

interactions, and the experimental protocols employed in recent studies, offering valuable

insights for future drug design and discovery efforts.

The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous compounds with a wide range of biological activities. Molecular docking studies

are crucial in elucidating the potential binding modes and affinities of these derivatives with

their target proteins, thereby guiding the optimization of lead compounds. This guide

synthesizes data from several key studies to present a comparative overview of these

interactions.

Comparative Analysis of Binding Affinities
The binding affinity, often represented as a docking score or binding energy, is a critical

parameter in evaluating the potential of a ligand to interact with its target protein. The table

below summarizes the quantitative data from various studies on 4-phenylthiazole derivatives

docked against different protein targets.
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Target
Protein

PDB ID

4-
Phenylthiaz
ole
Derivative

Docking
Score/Bindi
ng Energy
(kcal/mol)

Interacting
Amino Acid
Residues

Reference

Peroxisome

Proliferator-

Activated

Receptor γ

(PPARγ)

Not Specified Compound 4t -9.47
Not explicitly

listed
[1][2]

Rho6 2CLS
Compound

5a
-8.2 Arg96 [3]

Rho6 2CLS
Compound

5c
-9.0

Not explicitly

listed
[3]

Rho6 2CLS
Compound

5d
-9.1

Not explicitly

listed
[3]

Rho6 2CLS
Compound

8b
-9.9

Gln158,

Leu159
[3]

Rho6 2CLS
Compound

13a

Not explicitly

listed

Ser95,

Glu138,

Arg96

[3]

Rho6 2CLS
Compound

15
-9.2 Lys15 [3]

Penicillin-

Binding

Protein 4

(PBP4) E.

coli

2EXB Compound 8 -5.2
Asn308,

Ser303
[4]

Penicillin-

Binding

Protein 4

(PBP4) S.

aureus

3HUN Compound 8 -5.6
Ser116,

Ser75
[4]
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Epidermal

Growth

Factor

Receptor

(EGFR)

Not Specified
Compound

5A
-9.616

Not explicitly

listed
[5]

Tubulin 3HKD Not specified
-6.501 to

-9.616

Not explicitly

listed
[5]

Phosphoinosi

tide 3-kinase

α (PI3Kα)

4JPS
Compound

6a

Not explicitly

listed

Not explicitly

listed
[6]

Soluble

Epoxide

Hydrolase

(sEH)

Not Specified
Compound

4p
IC50: 2.3 nM

Not explicitly

listed
[7]

Fatty Acid

Amide

Hydrolase

(FAAH)

Not Specified
Compound

4p

IC50: 11.1

nM

Not explicitly

listed
[7]

FabH

Inhibitor
3iL9

Compound

S6

-144.236

(MolDock

Score)

Not explicitly

listed
[8]

FabH

Inhibitor
3iL9

Compound

S7

-143.593

(Docking

Score)

Not explicitly

listed
[8]

FabH

Inhibitor
3iL9

Compound

S8

-138.987

(MolDock

Score)

Not explicitly

listed
[8]

FabH

Inhibitor
3iL9

Compound

S9

-133.432

(MolDock

Score)

Not explicitly

listed
[8]

Experimental Protocols: A Methodological Overview
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The accuracy and reliability of molecular docking results are highly dependent on the

methodologies employed. This section provides a detailed look at the experimental protocols

used in the cited studies.

General Molecular Docking Workflow
The following diagram illustrates a typical workflow for molecular docking studies, from protein

and ligand preparation to the analysis of results.
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General Molecular Docking Workflow

Preparation

Docking Simulation

Analysis

Protein Preparation
(PDB Download, Water Removal, Hydrogen Addition)

Grid Box Generation
(Defining the Binding Site)

Ligand Preparation
(2D to 3D Conversion, Energy Minimization)

Molecular Docking
(Running the Algorithm)

Pose Selection
(Lowest Binding Energy)

Interaction Analysis
(Hydrogen Bonds, Hydrophobic Interactions)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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